molecular formula C23H17BrFNO2 B5497278 (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B5497278
M. Wt: 438.3 g/mol
InChI Key: IWKYMFQFMAKLBC-ODLFYWEKSA-N
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Description

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Phenylmethoxylation: Introduction of the phenylmethoxy group.

    Formation of the enenitrile: This step involves the formation of the double bond and the nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could lead to simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-bromo-4-methoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
  • (E)-3-(3-bromo-5-methoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile

Uniqueness

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that lack this functional group.

Properties

IUPAC Name

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFNO2/c1-27-22-13-17(11-19(14-26)18-7-9-20(25)10-8-18)12-21(24)23(22)28-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKYMFQFMAKLBC-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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